8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core, a spirocyclic system containing two oxygen atoms and one nitrogen atom. Attached to this scaffold is a quinoxaline moiety substituted at position 3 with a 4-chlorophenyl methanesulfonyl group and at position 2 with the spirocyclic nitrogen.
Properties
IUPAC Name |
8-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-17-7-5-16(6-8-17)15-31(27,28)21-20(24-18-3-1-2-4-19(18)25-21)26-11-9-22(10-12-26)29-13-14-30-22/h1-8H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDRKSFUUHIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the sulfonyl group, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique spirocyclic structure, which includes a quinoxaline moiety and a methanesulfonyl group. Its chemical formula is C₁₄H₁₅ClN₂O₄S, and it has a molecular weight of 328.80 g/mol. The presence of the 4-chlorophenyl group enhances its biological activity, making it a candidate for further research.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane exhibit significant anticancer properties. For instance:
- Mechanism of Action : The quinoxaline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in preclinical models.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Broad-Spectrum Efficacy : Preliminary studies suggest that it possesses antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Pharmacological Insights
1. Enzyme Inhibition
The methanesulfonyl group in the compound is known to enhance enzyme inhibition properties:
- Phosphodiesterase Inhibition : Similar compounds have been reported to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling pathways.
- Case Study : A patent (US10604523B2) details a derivative of quinoxaline that acts as a phosphodiesterase inhibitor, suggesting that this compound may have similar effects.
Potential in Drug Development
Given its diverse biological activities, this compound presents opportunities for drug development:
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Ongoing preclinical trials |
| Antimicrobial | Broad-spectrum activity against pathogens | Initial in vitro studies |
| Enzyme Inhibition | Modulation of key signaling pathways | Patent applications filed |
Mechanism of Action
The mechanism of action of 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is versatile, with modifications to the substituent groups leading to diverse pharmacological and physicochemical properties. Below is a detailed comparison:
Heterocyclic Substituents
- Quinoxaline vs. Quinoline Derivatives: Target Compound: The quinoxaline ring (a bicyclic system with two nitrogen atoms) may enhance π-π stacking and hydrogen bonding compared to simpler heterocycles. Quinoline Analogues: Compounds like 8-(4-phenylquinolin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane () exhibit similar spirocyclic cores but lack sulfonyl groups. Their NMR data (e.g., aromatic proton shifts at δ 7.0–8.5 ppm) suggest distinct electronic environments due to quinoline’s single nitrogen heterocycle .
- Microwave-assisted synthesis achieved an 81% yield, indicating efficient coupling compared to traditional methods .
Sulfonyl and Halogen Modifications
Sulfonyl Group Variations :
- The target compound’s 4-chlorophenyl methanesulfonyl group distinguishes it from analogues like 8-((4-methylphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (), which lacks the chloro substituent. The chlorine atom likely increases electronegativity and steric bulk, affecting binding kinetics .
- 8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane () shares a sulfonyl group but includes bromine and methoxy substituents, which may alter redox properties and metabolic stability .
- ~450–500 g/mol estimated for the target). The absence of sulfonyl could reduce polar surface area and membrane permeability .
Data Table: Key Comparative Properties
Research Implications
- Structure-Activity Relationships (SAR): The 4-chlorophenyl and sulfonyl groups in the target compound may enhance target binding compared to non-halogenated or non-sulfonylated analogues.
- Synthetic Optimization : Microwave-assisted and transition metal-catalyzed methods (e.g., Pd, Ni) improve yields for structurally complex derivatives .
Biological Activity
The compound 8-{3-[(4-chlorophenyl)methanesulfonyl]quinoxalin-2-yl}-1,4-dioxa-8-azaspiro[4.5]decane is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of spiro compounds characterized by a unique bicyclic structure that includes a quinoxaline moiety. Its molecular formula is with a CAS number of 1105248-38-1 . The presence of the 4-chlorophenyl and methanesulfonyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have been shown to possess antibacterial and antifungal activities. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Anticancer Potential
Quinoxaline derivatives have also been explored for their anticancer properties. Preliminary in vitro studies suggest that the compound may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, quinoxaline-based compounds have been linked to the inhibition of cell proliferation and induction of cell cycle arrest in various cancer models .
The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in cellular signaling pathways. The methanesulfonyl group may enhance the compound's ability to penetrate cell membranes, while the quinoxaline structure could interact with DNA or RNA, disrupting normal cellular functions .
Research Findings
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several quinoxaline derivatives, including our compound of interest. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains.
- Case Study on Cancer Cell Lines : In vitro assays conducted on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis such as caspase activation and PARP cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
